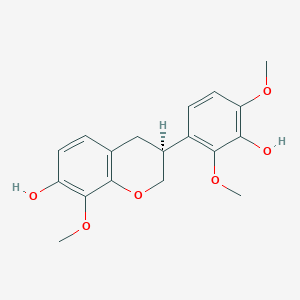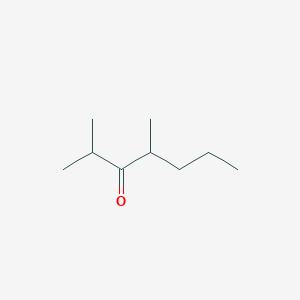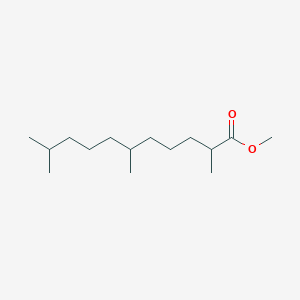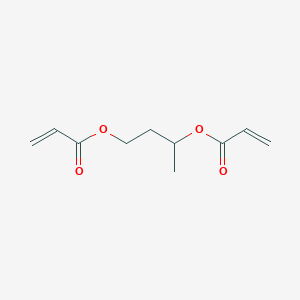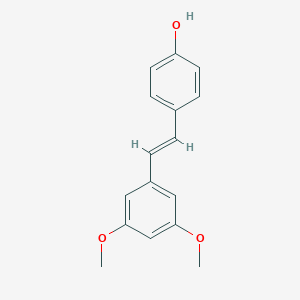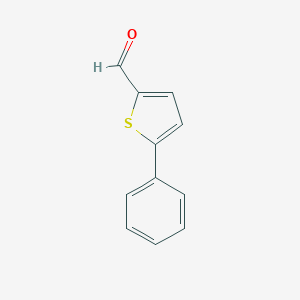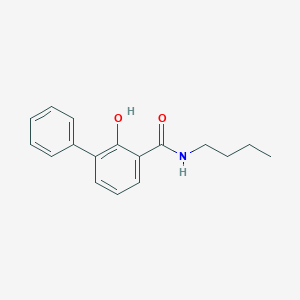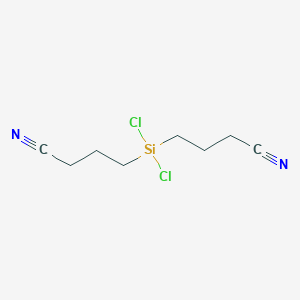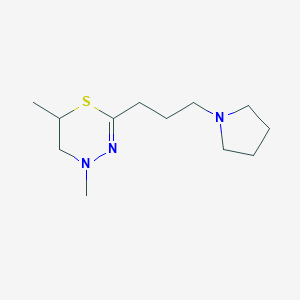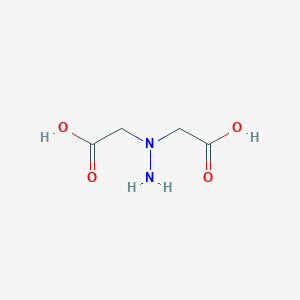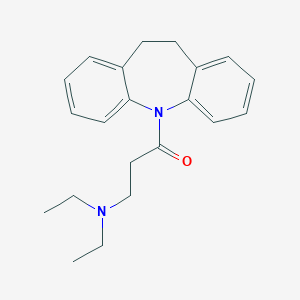
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI), also known as clozapine, is a tricyclic dibenzodiazepine derivative that is commonly used as an atypical antipsychotic drug. Clozapine is known to have a unique pharmacological profile that sets it apart from other antipsychotic drugs. It has been shown to be effective in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression.
Mécanisme D'action
Clozapine acts by blocking the dopamine D4 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptors. It has been shown to have a higher affinity for the dopamine D4 receptor compared to other antipsychotic drugs. Clozapine also acts on the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine has also been shown to reduce the release of glutamate in the striatum, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has several advantages for use in lab experiments. It has a unique pharmacological profile that sets it apart from other antipsychotic drugs, making it an ideal candidate for studying the mechanisms of action of antipsychotic drugs. Clozapine has also been shown to be effective in treating treatment-resistant psychiatric disorders, making it an important tool for studying the underlying mechanisms of these disorders.
One limitation of using 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in lab experiments is that it has a narrow therapeutic index, meaning that the therapeutic dose is close to the toxic dose. This makes it difficult to use in animal studies, as the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are several future directions for research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI). One area of research is to further elucidate the mechanisms of action of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) and other antipsychotic drugs. This will help to develop new treatments for psychiatric disorders that are more effective and have fewer side effects.
Another area of research is to develop new formulations of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) that have improved pharmacokinetic properties. This will help to improve the efficacy and safety of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in treating psychiatric disorders.
Conclusion:
Clozapine is a unique antipsychotic drug that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has a range of biochemical and physiological effects and has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. While 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) has several advantages for use in lab experiments, it also has limitations that must be carefully considered. Future research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) will help to further elucidate its mechanisms of action and develop new treatments for psychiatric disorders.
Méthodes De Synthèse
Clozapine can be synthesized by reacting 8-chloro-11H-pyrrolo[2,1-b][1,3]benzodiazepine with diethylamine and beta-alanine in the presence of a base. The reaction yields 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) as a white crystalline solid with a melting point of 183-186°C.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. Clozapine has also been studied for its potential use in treating depression, anxiety disorders, and obsessive-compulsive disorder.
Propriétés
Numéro CAS |
16488-05-4 |
|---|---|
Nom du produit |
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) |
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)16-15-21(24)23-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)23/h5-12H,3-4,13-16H2,1-2H3 |
Clé InChI |
RWWJDQTVNWRYOA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canonique |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Autres numéros CAS |
16488-05-4 |
Synonymes |
5-[3-(Diethylamino)-1-oxopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



